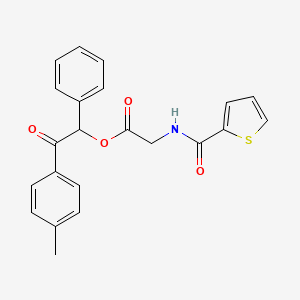
2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate
描述
2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), and it belongs to a class of drugs called nootropics. Nootropics are drugs that are known to enhance cognitive function, memory, and learning abilities. In
科学研究应用
2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of effects on the brain and nervous system, including enhancing cognitive function, memory, and learning abilities. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of other diseases, such as cancer and cardiovascular disease.
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate is not fully understood. However, it is believed that this compound enhances cognitive function and memory by increasing the production of neurotransmitters, such as acetylcholine and glutamate. It may also enhance the function of neuronal receptors, such as NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase cerebral blood flow, which may enhance cognitive function and memory. It has also been found to have antioxidant and anti-inflammatory effects, which may protect the brain and nervous system from damage. Additionally, this compound has been found to have a positive effect on the immune system, which may make it useful in the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate in lab experiments is its ability to enhance cognitive function and memory. This makes it useful in a variety of research areas, such as neuroscience and psychology. Additionally, this compound has been extensively studied, and its synthesis method is well-established, which makes it easy to obtain and use in lab experiments. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which can make it difficult to control for these variables in experiments.
未来方向
There are many future directions for research on 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of new compounds that are similar to this compound, but with improved potency and selectivity. Additionally, there is a need for more research on the long-term effects of this compound, as well as its potential side effects. Overall, this compound is a promising compound with many potential applications in scientific research.
属性
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 3-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-16-11-13-18(14-12-16)22(27)23(19-7-4-3-5-8-19)29-24(28)20-9-6-10-21(15-20)25-17(2)26/h3-15,23H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDOPGCQKBEQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


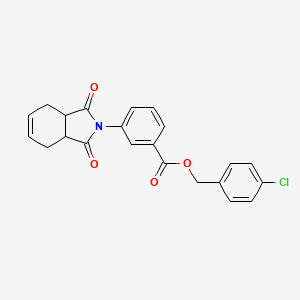

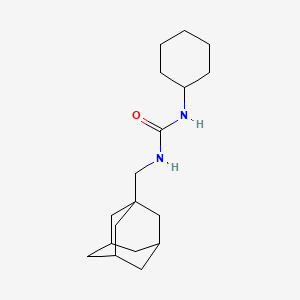

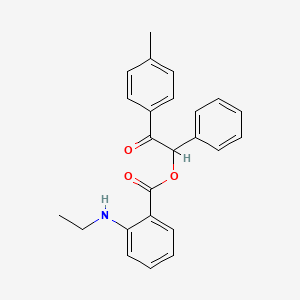

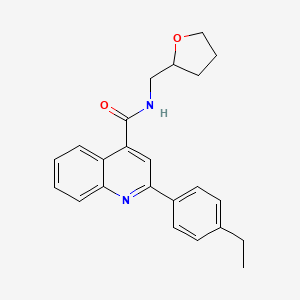
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012492.png)
![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)
![4-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4012512.png)
![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)
![2-(4-fluorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4012522.png)
